molecular formula C22H17ClN2O4 B5203046 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Cat. No. B5203046
M. Wt: 408.8 g/mol
InChI Key: JNHIESMLBJMVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CM-675, and it belongs to the class of benzoxazole derivatives.

Mechanism of Action

The mechanism of action of CM-675 involves the inhibition of tubulin polymerization, which is a critical process for cell division. By inhibiting tubulin polymerization, CM-675 prevents the formation of microtubules, which are essential for cell division. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CM-675 has also been shown to exhibit anti-inflammatory and antioxidant effects. Studies have shown that CM-675 can reduce the levels of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CM-675 for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for further development as a cancer therapeutic. However, one of the limitations of CM-675 is its poor solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of CM-675. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the evaluation of CM-675 in combination with other anti-cancer agents to enhance its efficacy. Additionally, there is a need for further studies to elucidate the exact mechanism of action of CM-675 and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of CM-675 involves the reaction of 3-chloro-4-methoxyaniline with 2-aminobenzoic acid, followed by the cyclization of the resulting intermediate to form the benzoxazole ring. The final step involves the acylation of the benzoxazole with 4-methoxybenzoyl chloride to yield CM-675.

Scientific Research Applications

CM-675 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that CM-675 exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-27-16-7-3-13(4-8-16)21(26)24-15-6-10-20-18(12-15)25-22(29-20)14-5-9-19(28-2)17(23)11-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHIESMLBJMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

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